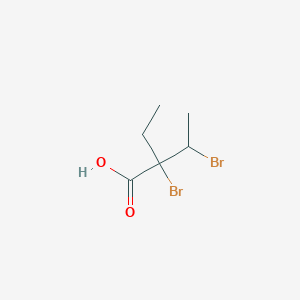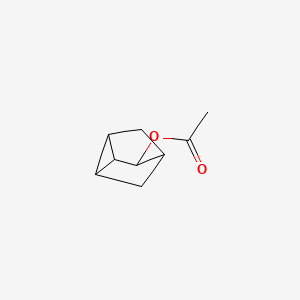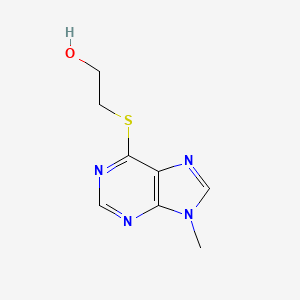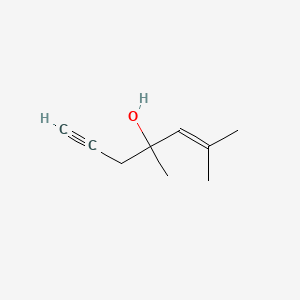
4,6-Dimethylhept-5-en-1-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylhept-5-en-1-yn-4-ol is an organic compound with the molecular formula C9H14O. It is a member of the enynol family, characterized by the presence of both alkene and alkyne functional groups along with a hydroxyl group. This compound is of significant interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylhept-5-en-1-yn-4-ol typically involves the reaction of t-butylacetylene with acrolein. The process begins with the deprotonation of t-butylacetylene using a proton-extracting agent such as an organometallic compound or metallic lithium to form t-butylacetylide. This intermediate then reacts with acrolein at temperatures ranging from -40°C to +20°C to yield the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized using a batch-flow hybrid process. This method involves consecutive organometallic steps without the need for in-line purification. The process includes metalation by n-butyllithium, followed by the addition of acrolein, and a Grignard reaction, resulting in high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylhept-5-en-1-yn-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
4,6-Dimethylhept-5-en-1-yn-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethylhept-5-en-1-yn-4-ol involves its interaction with molecular targets such as enzymes. For instance, in the synthesis of terbinafine, the compound acts as a key intermediate that undergoes further transformations to inhibit the biosynthesis of ergosterol in fungi by targeting the enzyme squalene epoxidase .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylhept-1-en-4-yn-3-ol: Another enynol with similar structural features but different positional isomerism.
4,4-Dimethylhept-1-en-6-yne: A compound with a similar carbon skeleton but different functional group positions
Uniqueness
4,6-Dimethylhept-5-en-1-yn-4-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical production.
Properties
CAS No. |
14168-33-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4,6-dimethylhept-5-en-1-yn-4-ol |
InChI |
InChI=1S/C9H14O/c1-5-6-9(4,10)7-8(2)3/h1,7,10H,6H2,2-4H3 |
InChI Key |
XPAQNIOAWARFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(CC#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


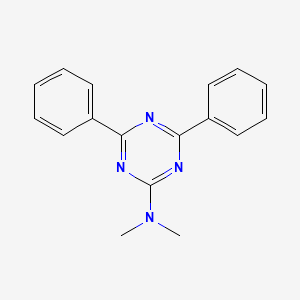
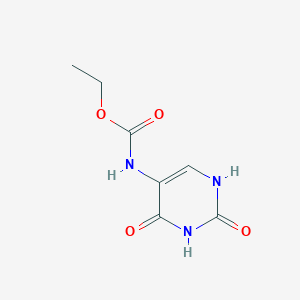
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
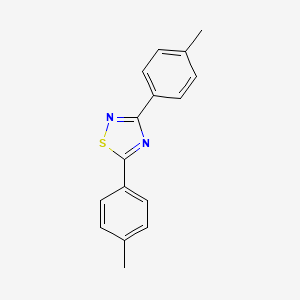
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
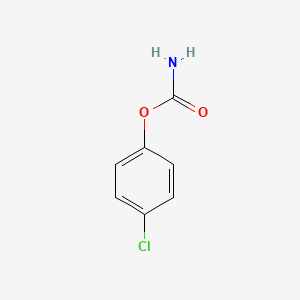
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
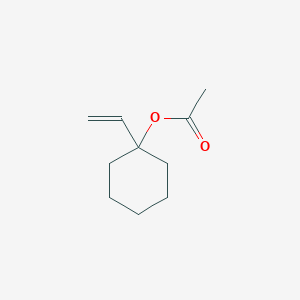
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
